2-Methylthio-6-chloropurine riboside

CAS No.: 66212-83-7

Cat. No.: VC2885696

Molecular Formula: C11H13ClN4O4S

Molecular Weight: 332.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66212-83-7 |

|---|---|

| Molecular Formula | C11H13ClN4O4S |

| Molecular Weight | 332.76 g/mol |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-chloro-2-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C11H13ClN4O4S/c1-21-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6-,7-,10-/m1/s1 |

| Standard InChI Key | OAMKRDXWXFNNRI-KQYNXXCUSA-N |

| Isomeric SMILES | CSC1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

| SMILES | CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |

| Canonical SMILES | CSC1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

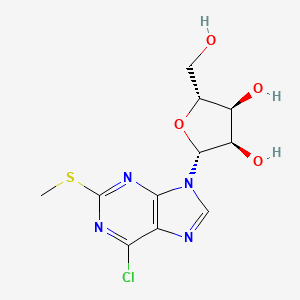

2-Methylthio-6-chloropurine riboside consists of a purine base fused to a ribose sugar. Key structural features include:

-

Purine Modifications: A chlorine atom at position 6 and a methylthio group at position 2, which sterically and electronically alter the molecule’s interactions with enzymes .

-

Ribose Configuration: The β-D-ribofuranose moiety ensures compatibility with enzymatic systems that process natural nucleosides .

Table 1: Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃ClN₄O₄S | |

| Molecular Weight | 332.76 g/mol | |

| Solubility | Soluble in DMSO, methanol | |

| UV Absorption (λ<sub>max</sub>) | 268 nm (in H₂O) |

The methylthio group enhances lipophilicity compared to unmodified purine ribosides, influencing membrane permeability and intracellular retention.

Synthetic Routes and Optimization

Stepwise Synthesis

The synthesis of 2-methylthio-6-chloropurine riboside involves sequential protection, functionalization, and deprotection steps :

-

Starting Material: 2',3',5'-Tri-O-acetylinosine undergoes thiolation with Lawesson’s reagent to introduce the 6-thio group .

-

Methylation: Treatment with methyl iodide (CH₃I) in DMF converts the 6-thio intermediate to 6-methylthiopurine riboside .

-

Chlorination: Reaction with chlorine gas or sulfuryl chloride (SO₂Cl₂) substitutes the 6-methylthio group with chlorine .

-

Deprotection: Acetyl groups on the ribose are removed using ammonium hydroxide, yielding the final product .

Critical Reaction Conditions

-

Silylation: tert-Butyldimethylsilyl (TBDMS) groups protect the 2'-hydroxyl during phosphoramidite synthesis for oligonucleotide applications .

-

Phosphoramidite Formation: Coupling with 2-cyanoethyl diisopropylchlorophosphoramidite enables solid-phase oligonucleotide synthesis .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

2-Methylthio-6-chloropurine riboside exhibits dual inhibitory effects:

-

RNA Polymerase: Competes with ATP for binding to the polymerase active site, reducing transcriptional fidelity .

-

Inosine-5’-Monophosphate Dehydrogenase (IMPDH): Blocks the conversion of IMP to XMP, a rate-limiting step in guanine nucleotide biosynthesis.

Applications in Nucleic Acid Research

Oligoribonucleotide Modification

This compound enables site-specific incorporation of modified nucleosides into RNA via post-synthetic aminolysis :

-

Precursor Oligomers: Oligoribonucleotides containing 2-methylthio-6-chloropurine riboside are synthesized using phosphoramidite chemistry .

-

Aminolysis: Treatment with primary amines (e.g., isopentenylamine) replaces the 6-chloro group with alkylamino moieties, generating hypermodified nucleosides like ms²i⁶A (2-methylthio-N⁶-isopentenyladenosine) .

Table 2: Key Modified Nucleosides Synthesized

| Modified Nucleoside | Biological Role | Reference |

|---|---|---|

| ms²i⁶A | tRNA anticodon stabilization | |

| ms²m⁶A | Regulation of translation |

Comparative Analysis with Structural Analogs

Functional Group Impact

The 2-methylthio and 6-chloro substitutions confer distinct biochemical properties compared to related compounds:

Table 3: Analog Comparison

| Compound | 2-Position | 6-Position | Key Activity |

|---|---|---|---|

| 6-Chloropurine Riboside | H | Cl | Antiviral |

| 2-Methylthio-6-methoxypurine | SMe | OMe | Altered enzyme specificity |

| 2-Chloro-6-methoxypurine | Cl | OMe | Hypoxanthine analog |

The 2-methylthio group in 2-methylthio-6-chloropurine riboside enhances affinity for sulfur-binding enzyme pockets, while the 6-chloro group impedes hydrolytic deamination .

Future Directions and Therapeutic Prospects

Targeted Drug Design

The compound’s ability to disrupt nucleotide metabolism warrants exploration in:

-

Oncology: As a prodrug activated by tumor-specific enzymes .

-

Antiparasitics: Exploiting purine auxotrophy in pathogens like Leishmania .

RNA-Targeted Therapies

Incorporating 2-methylthio-6-chloropurine riboside into antisense oligonucleotides could modulate RNA-protein interactions in diseases like spinal muscular atrophy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume